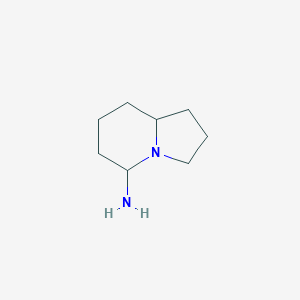

Octahydroindolizin-5-amine

Description

Historical Context and Significance of Indolizine (B1195054) Alkaloids in Chemical Research

The study of indolizine chemistry dates back to 1890, when Italian chemist Angeli first reported a related structure. jbclinpharm.org However, the first synthesis of the parent aromatic base, indolizine, was achieved by Scholtz in 1912. jbclinpharm.org He named the compound "pyrrocoline," noting its basic properties and reactions characteristic of pyrroles and indoles. jbclinpharm.org The structure was later confirmed by Diels and Alder through catalytic reduction experiments. jbclinpharm.orgjbclinpharm.org

Indolizidine alkaloids, the saturated counterparts to indolizine, are widely distributed in nature, particularly in plants, orchids, and the skin secretions of poison-arrow frogs (genus Dendrobates). jbclinpharm.org These natural products are recognized for their significant and diverse pharmacological properties, which has made them a major focus of synthetic and medicinal chemistry research. jbclinpharm.orgbenthamdirect.com Alkaloids possessing the indolizidine moiety are known to have a range of biological actions, and their potential as lead molecules for future drug discovery is well-established. benthamdirect.com The broad bioactivity of this class of compounds includes antimicrobial, antiviral, and anticancer properties. ontosight.ai Prominent examples of biologically important indolizidine alkaloids include swainsonine, an inhibitor of α-mannosidase, and castanospermine. taylorandfrancis.comafricanjournalofbiomedicalresearch.comscispace.com The therapeutic potential of these natural products has spurred extensive research into the synthesis of the core octahydroindolizine (B79230) skeleton and its analogues. benthamdirect.comafricanjournalofbiomedicalresearch.com

Structural Features and Stereochemical Considerations of the Octahydroindolizine Core

The octahydroindolizine core, also known as indolizidine or azabicyclo[4.3.0]nonane, is a saturated bicyclic heterocyclic system. jbclinpharm.orgphytobank.ca It consists of a six-membered ring fused to a five-membered ring, with a nitrogen atom at the bridgehead position. phytobank.ca This structural framework is the saturated version of the aromatic indolizine ring system. jbclinpharm.org

Below is a table summarizing the key properties of the parent (R)-octahydroindolizine molecule.

| Property | Value |

| IUPAC Name | (8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine nih.gov |

| Molecular Formula | C₈H₁₅N nih.gov |

| Molecular Weight | 125.21 g/mol nih.gov |

| Common Synonyms | Indolizidine, (R)-(-)-delta-Coniceine nih.gov |

| Structure Type | Saturated Bicyclic Amine vulcanchem.com |

Rationale for Advanced Academic Research on Octahydroindolizin-5-amine and its Derivatives

The octahydroindolizine skeleton is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. africanjournalofbiomedicalresearch.comderpharmachemica.com Advanced academic research into specific derivatives like this compound is driven by the pursuit of novel therapeutic agents with improved potency and selectivity. The introduction of an amine group at the C-5 position provides a crucial functional "handle" for synthetic chemists. This primary amine can be readily modified through various chemical reactions to generate a library of new analogues, allowing for systematic exploration of structure-activity relationships (SAR).

A compelling example of this strategy is found in research targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological processes. A study investigated a series of 5,8-disubstituted indolizidine analogues for their ability to inhibit nicotine-evoked dopamine (B1211576) release. nih.gov In this research, derivatives were synthesized from a precursor aldehyde at the 5-position. One such derivative, N-((octahydroindolizin-5-yl)methyl)heptan-1-amine (coded as ZZ-272), was produced via reductive amination. nih.gov This compound and its relatives were tested for their inhibitory effects. nih.gov

The table below summarizes the research findings for several analogues investigated in the study, demonstrating the impact of modifications at the 5-position on biological activity. nih.gov

| Compound Code | Structure Description | Activity |

| Indolizidine (−)-235B′ | 5,8-disubstituted indolizidine | Potent inhibitor of nicotine-evoked dopamine release (IC₅₀ = 42 nM) nih.gov |

| ZZ-272 | N-((octahydroindolizin-5-yl)methyl)heptan-1-amine | Showed inhibition of nicotine-evoked dopamine overflow nih.gov |

| ZZ-275 | (E)-5-(hept-1-en-yl)octahydroindolizine | Investigated as an analogue in the study nih.gov |

| ZZ-254 | 5-heptyloctahydroindolizine | Investigated as an analogue in the study nih.gov |

This research underscores the rationale for focusing on the 5-position of the octahydroindolizine core. By synthesizing derivatives of this compound, scientists can systematically probe interactions with specific biological targets, aiming to develop new lead compounds for neurological disorders or other conditions. The availability of related amino-substituted building blocks, such as (Octahydroindolizin-5-yl)methanamine, 2-amino-octahydroindolizin-3-one, and Octahydroindolizin-6-amine, further highlights that the introduction of amino groups onto the octahydroindolizine scaffold is a common and valuable strategy in medicinal chemistry research. biosynth.comamericanelements.combldpharm.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-5-amine |

InChI |

InChI=1S/C8H16N2/c9-8-5-1-3-7-4-2-6-10(7)8/h7-8H,1-6,9H2 |

InChI Key |

OEKCDMFCWLMQPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCCN2C(C1)N |

Origin of Product |

United States |

Synthetic Methodologies for Octahydroindolizin 5 Amine and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Octahydroindolizine (B79230) Skeleton

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comias.ac.in For the octahydroindolizine skeleton, this process involves identifying strategic bond disconnections that simplify the bicyclic structure into more manageable precursors. bham.ac.ukelsevier.com

A common retrosynthetic strategy involves disconnecting the bonds adjacent to the nitrogen atom, as C-N bonds are often readily formed. One logical approach for the octahydroindolizine framework is an intramolecular ring closure. This leads to a key precursor, typically a substituted piperidine (B6355638) ring with a side chain capable of cyclizing onto the nitrogen atom. For instance, a retrosynthetic analysis of an octahydroindolizin-6-ol (B12939325) suggests it could be formed from a (3R,6S)-6-(3-hydroxypropyl) piperidin-3-ol precursor via an intramolecular displacement. researchgate.net This highlights a common disconnection strategy that breaks one of the rings, simplifying the bicyclic target into a monocyclic intermediate. bohrium.com

Key strategic disconnections for the octahydroindolizine skeleton often target the C-N bonds or C-C bonds that, when cleaved retrosynthetically, lead to precursors that can be assembled using reliable chemical reactions. Common approaches include:

Intramolecular Cyclization: Disconnecting a C-N or C-C bond to reveal a substituted piperidine or pyrrolidine (B122466) with a reactive side chain.

Cycloaddition Reactions: Recognizing that the bicyclic system can be formed from a [3+2] or other cycloaddition reaction, such as those involving pyridinium (B92312) ylides. rsc.org

Ring-Closing Metathesis (RCM): Disconnecting two C-C bonds to reveal a diene precursor attached to a nitrogen-containing backbone.

These disconnections simplify the complex target into recognizable and synthetically accessible building blocks. bham.ac.uk

Divergent and Convergent Synthesis Approaches

The construction of the octahydroindolizine core can be approached through either linear (divergent) or convergent strategies. A convergent synthesis involves preparing different fragments of the molecule separately and then combining them late in the synthesis, which is often more efficient for complex targets. nih.gov

Linear synthesis involves the sequential modification of a starting material through a series of steps to build the final molecule. While sometimes less efficient than convergent approaches, linear syntheses are straightforward and allow for the systematic construction and modification of the molecular framework.

| Example Linear Synthesis Step | Reagents/Conditions | Intermediate/Product | Reference |

| Ketone Reduction | L-Selectride®, THF, -78 °C to -15 °C | Racemic alcohol | rsc.org |

| Oxime Formation | Hydroxylamine (B1172632) | Oxime | rsc.org |

| Amine Formation | Reduction of Oxime | Racemic amine | rsc.org |

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. iitj.ac.inrsc.org This approach aligns with the principles of atom and step economy, offering an environmentally friendly route to molecular complexity. iitj.ac.in

Several cascade strategies have been developed for the synthesis of indolizine (B1195054) and related N-heterocycles. nih.gov One such method involves an SN2 substitution/condensation/tautomerization cascade process to construct hydroxy-substituted indolizines from pyrrole-2-carbaldehydes and 4-halogenated acetoacetic esters. nih.gov Another powerful approach is the organolanthanide-catalyzed intramolecular hydroamination/bicyclization of aminodialkenes or aminoalkeneynes, which regiospecifically forms the pyrrolizidine (B1209537) and indolizidine skeletons. acs.org Furthermore, aza-Prins cyclizations can be employed in a cascade process, starting with N-acyliminium ion formation, to rapidly assemble the indolizidine core with high diastereoselectivity. nih.gov These methods demonstrate the power of cascade reactions to quickly build the complex bicyclic framework from relatively simple acyclic precursors. nih.gov

| Cascade Reaction Type | Key Transformation | Resulting Heterocycle | Reference |

| SN2/Condensation/Tautomerization | Reaction of pyrrole-2-carbaldehydes with halogenated esters | Hydroxy-substituted indolizines | nih.gov |

| Aza-Prins Cyclization | N-acyliminium ion formation followed by cyclization | Indolizidine core | nih.gov |

| Organolanthanide-Catalyzed Bicyclization | Intramolecular hydroamination/insertion | Indolizidine skeleton | acs.org |

Stereoselective and Enantioselective Synthetic Routes to Octahydroindolizin-5-amine

Because many biologically active alkaloids are single enantiomers, the development of stereoselective and enantioselective methods for synthesizing the octahydroindolizine core is of paramount importance. iupac.org These routes aim to control the three-dimensional arrangement of atoms, producing a specific stereoisomer.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

This strategy is widely used in asymmetric synthesis. For example, oxazolidinone auxiliaries, popularized by David Evans, can be used to direct stereoselective aldol (B89426) reactions. A relevant synthetic sequence could involve an asymmetric aldol reaction mediated by a chiral auxiliary to set a key stereocenter in an acyclic precursor. This can be followed by a Curtius rearrangement and subsequent intramolecular cyclization to form a chiral cyclic carbamate (B1207046), which serves as a precursor to the final amine. nih.gov The stereochemistry of the final product is dictated by the chiral auxiliary used in the initial aldol step.

| Chiral Auxiliary Type | Application | Key Feature | Reference |

| Oxazolidinones (Evans Auxiliaries) | Asymmetric aldol reactions, alkylations | Forms a rigid chelated intermediate that blocks one face of the enolate | |

| Pseudoephedrine | Asymmetric alkylation | The configuration of the product is directed by the methyl group of the auxiliary | wikipedia.org |

| Camphorsultam | Various asymmetric transformations | Provides high stereochemical induction due to its rigid, sterically demanding structure |

Asymmetric catalysis is a highly efficient method for producing enantiomerically enriched compounds, where a small amount of a chiral catalyst generates a large quantity of a chiral product. rsc.org This approach avoids the need to install and remove a stoichiometric chiral auxiliary.

Significant advances have been made in the catalytic asymmetric synthesis of chiral indolizine derivatives. researchgate.net One innovative strategy involves a synergistic dual-catalysis system using copper (Cu) and iridium (Ir). rsc.orgsemanticscholar.org This system enables a cascade allylic alkylation/Friedel–Crafts reaction to construct 2,3-fused indolizines bearing three stereogenic centers with high yields and excellent stereocontrol. By carefully selecting the combination of copper and iridium catalysts, it is possible to predictably access four different stereoisomers of the product. semanticscholar.org Another powerful method is the Rh(I)-catalyzed [2+2+2] cycloaddition of alkenyl isocyanates and alkynes, which can establish an aza-quaternary stereocenter with excellent enantioselectivity (up to 98% ee), providing access to complex indolizidinone scaffolds. nih.gov

| Catalytic System | Reaction Type | Key Advantage | Reference |

| Synergistic Cu/Ir Catalysis | Cascade Asymmetric Annulation | Access to four different stereoisomers by catalyst choice | rsc.orgsemanticscholar.org |

| Rh(I) • CKphos | [2+2+2] Cycloaddition | Creates aza-quaternary stereocenters with high enantioselectivity | nih.gov |

| Rh-catalyzed Asymmetric Allylation | Allylation/Tschitschibabin Reaction | Highly regio- and enantioselective synthesis of 3-allylindolizines | organic-chemistry.org |

Diastereoselective Annulation Approaches for Octahydroindolizine Frameworks

The construction of the octahydroindolizine core, also known as the indolizidine nucleus, frequently relies on annulation reactions, where a new ring is formed onto a pre-existing structure. Achieving control over the stereochemistry during this process is critical. Asymmetric aza-[3+3] annulation represents a powerful strategy for the enantioselective and diastereoselective synthesis of indolizidine frameworks. nih.govnih.gov

One notable approach involves the reaction between pyrrolidine-based exo-cyclic vinylogous amides or urethanes and chiral vinyl iminium salts. nih.gov This method is significant due to an unexpected reversal of regiochemistry, where a "head-to-tail" annulation is predominantly observed over the anticipated "head-to-head" pathway. nih.govnih.gov This regiochemical outcome allows for a highly controlled construction of the bicyclic system. The reaction proceeds via a domino or iterative pathway, rapidly assembling the nitrogen heterocycle. nih.gov While earlier methods achieved diastereoselectivity using chiral auxiliaries, this asymmetric variant provides a more direct route to enantioenriched indolizidines. nih.gov

Another powerful technique for constructing the core framework is the rhodium-catalyzed [2+2+2] cycloaddition. This method has been successfully applied in the asymmetric synthesis of the indolizidine alkaloid (-)-209D. nih.gov The process involves the reaction of terminal alkyl alkynes with alkenyl isocyanates, facilitated by chiral biphenyl-based phosphoramidite (B1245037) ligands on a rhodium catalyst. nih.gov This cycloaddition proceeds through a carbon monoxide migration pathway, enabling a rapid and efficient four-step synthesis of the target molecule. nih.gov

Table 1: Overview of Diastereoselective Annulation Reactions for Indolizidine Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Feature |

| Asymmetric Aza-[3+3] Annulation | Pyrrolidine-based vinylogous amides, Chiral vinyl iminium salts | EtOAc, Na2SO4 | Unexpected "head-to-tail" regioselectivity leads to high enantioselectivity. nih.gov |

| Rhodium-Catalyzed [2+2+2] Cycloaddition | Terminal alkyl alkynes, Alkenyl isocyanates | Rhodium with chiral phosphoramidite ligands | Proceeds via CO migration, enabling rapid synthesis. nih.gov |

Atom-Economical and Sustainable Synthesis Protocols for Nitrogen-Containing Heterocycles

The principles of green chemistry, particularly atom economy, have driven the development of new synthetic protocols that maximize the incorporation of starting materials into the final product, thereby minimizing waste. nih.govnih.gov Such strategies are crucial for the sustainable production of valuable nitrogen-containing heterocycles.

Ruthenium-catalyzed domino reactions are a prime example of atom-economical synthesis. nih.govorganic-chemistry.org One such process involves the redox isomerization/cyclization of readily available, linear aminopropargyl alcohols. organic-chemistry.org This single catalytic step transforms simple precursors into valuable nitrogen heterocycles like pyrrolidines and piperidines, which are foundational structures for indolizidines. nih.govorganic-chemistry.org The reaction cascade, which combines redox isomerization and intramolecular cyclization, is highly efficient and tolerant of a wide range of functional groups. nih.gov This method offers a novel retrosynthetic disconnection, linking simple propargyl alcohols to complex azacyclic structures. nih.gov

Similarly, palladium-mediated cascade reactions provide an efficient and robust route to substituted pyrrole (B145914) heterocycles from alkyne starting materials. nih.govorganic-chemistry.orgacs.org These one-pot reactions involve multiple chemical transformations in a single vessel, which avoids the waste associated with intermediate isolation and purification steps. nih.gov The process is operationally simple, tolerant of air and moisture, and can be performed at ambient temperatures. nih.govacs.org By carefully controlling the reaction conditions, it is possible to access a variety of nitrogen heterocycles, demonstrating the versatility of this sustainable approach. organic-chemistry.orgacs.org

Table 2: Comparison of Atom-Economical Protocols

| Protocol | Catalyst | Starting Materials | Key Advantages |

| Ruthenium-Catalyzed Domino Reaction | Ruthenium complex | Tethered aminopropargyl alcohols | Single catalytic step, broad scope, high functional group tolerance. nih.govorganic-chemistry.org |

| Palladium-Mediated Cascade Reaction | Pd(II) complexes (e.g., Pd(OAc)2, Pd(OTFA)2) | Alkynes, Propargyl amines | Operational simplicity, air/moisture tolerant, ambient temperature, minimizes waste. nih.govorganic-chemistry.org |

Post-Cyclization Functionalization Strategies for Octahydroindolizine-5-amine

Once the core octahydroindolizine framework is constructed, subsequent reactions are often required to install specific functional groups, such as the amine at the C-5 position. These post-cyclization functionalization strategies are essential for tailoring the molecule to its final target structure.

A common and effective strategy involves the synthesis of an alcohol precursor on the indolizidine ring, which is then converted to the desired amine. This multi-step transformation provides a reliable route to specific amine analogs. A documented example is the homo-chiral synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine, an analog of the target compound. nih.gov The synthesis begins with a racemic octahydroindolizine alcohol, which undergoes an enzymatic kinetic resolution to yield the desired enantiomer. nih.gov

The conversion of the resulting chiral alcohol to the amine typically proceeds through a two-step sequence:

Activation of the Hydroxyl Group: The alcohol is first converted into a better leaving group. This is commonly achieved by mesylation (reaction with methanesulfonyl chloride) or tosylation (reaction with p-toluenesulfonyl chloride) to form a mesylate or tosylate ester, respectively.

Nucleophilic Substitution and Reduction: The activated intermediate then undergoes nucleophilic substitution with an azide (B81097) source, such as sodium azide, to introduce the N3 group via an SN2 reaction, which typically inverts the stereocenter. The resulting azide is then reduced to the primary amine. This reduction can be accomplished using various methods, such as catalytic hydrogenation (e.g., H2 over Pd/C) or with reducing agents like lithium aluminum hydride (LiAlH4).

This sequence allows for the stereocontrolled introduction of the amine functionality onto the pre-formed bicyclic scaffold, providing access to specific stereoisomers of aminated octahydroindolizine derivatives. nih.gov

Advanced Spectroscopic and Structural Characterization of Octahydroindolizin 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of Octahydroindolizin-5-amine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's conformation.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show a series of complex multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons of the octahydrindolizine core. The protons on carbons adjacent to the bridgehead nitrogen and the nitrogen of the amine group would appear further downfield due to deshielding effects. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Predicted values are based on typical ranges for aliphatic amines and cyclic systems.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H attached to Cα to bridgehead N | ~2.5 - 3.2 | Multiplet |

| H attached to Cα to -NH₂ | ~2.8 - 3.5 | Multiplet |

| Other ring CH₂ and CH protons | ~1.2 - 2.0 | Complex Multiplets |

| -NH₂ | ~1.5 - 3.0 (variable) | Broad Singlet |

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals for the eight carbon atoms of the octahydroindolizine (B79230) skeleton, assuming a chiral, asymmetric structure. libretexts.org Carbons bonded to nitrogen atoms will be shifted downfield compared to simple alkane carbons, typically appearing in the 30-60 ppm range. wisc.edu The specific chemical shifts are sensitive to the stereochemistry of the molecule. oregonstate.edubhu.ac.incompoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on typical ranges for aliphatic amines and saturated heterocycles.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-atoms adjacent to N (C-3, C-5, C-8a) | 45 - 65 |

| Other ring C-atoms (C-1, C-2, C-6, C-7, C-8) | 20 - 40 |

¹⁵N NMR: While less common, ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atoms. researchgate.net For a primary aliphatic amine like this compound, the ¹⁵N chemical shift is expected in a characteristic upfield region. rsc.orgscience-and-fun.de The bridgehead tertiary amine nitrogen would show a distinct signal in a different region. nih.gov This technique can be invaluable for studying protonation and hydrogen bonding phenomena. nih.gov

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal ³J-coupling correlations between vicinal protons. It would allow for the tracing of proton-proton connectivity throughout the entire spin system of the bicyclic framework, confirming the arrangement of the -CH₂- and -CH- groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the relative stereochemistry and preferred conformation of the fused ring system, for example, distinguishing between cis and trans relationships of substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a straightforward method to assign the carbon signals based on the already-assigned proton spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is used to confirm the elemental composition. nih.govnih.govmdpi.com For this compound (Molecular Formula: C₈H₁₆N₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), reveals the structure of the molecule by breaking it down into smaller, characteristic pieces. For aliphatic amines, the most prominent fragmentation pathway is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org

Table 3: Predicted HRMS Data and Key Fragmentation Pathways for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway | Expected Fragment (m/z) |

|---|---|---|---|---|

| Molecular Ion | [C₈H₁₆N₂]⁺˙ | 140.1313 | - | - |

| Protonated Molecule | [C₈H₁₇N₂]⁺ | 141.1386 | - | - |

| Alpha-cleavage | [C₈H₁₇N₂]⁺ | 141.1386 | Loss of alkyl radical from ring | Various |

| Alpha-cleavage at C5-NH₂ | [C₈H₁₇N₂]⁺ | 141.1386 | Cleavage of C-C bond adjacent to C5 | e.g., loss of C₃H₇ radical |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its amine and alkane moieties. Key expected bands include a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine. orgchemboulder.comopenstax.org An N-H bending vibration (scissoring) should appear around 1580-1650 cm⁻¹. libretexts.org Strong C-H stretching bands from the aliphatic ring system would be observed just below 3000 cm⁻¹, and C-N stretching would be found in the 1020-1250 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov While N-H and C-H stretching vibrations are also visible, the symmetric vibrations of the carbon skeleton are often more intense in the Raman spectrum compared to the IR spectrum. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions. mdpi.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibration Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | IR | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (aliphatic) | IR, Raman | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | IR | 1580 - 1650 | Medium to Strong |

| C-N Stretch | IR | 1020 - 1250 | Medium to Weak |

| N-H Wag | IR | 665 - 910 | Broad, Strong |

Electronic Absorption and Fluorescence Spectroscopy for Chromophore Analysis

Electronic spectroscopy techniques like UV-Visible absorption and fluorescence spectroscopy are used to study molecules containing chromophores (light-absorbing groups) and fluorophores (light-emitting groups). This compound is a saturated aliphatic amine, meaning it lacks conjugated π-systems or other structural motifs that absorb light in the near-UV or visible range (200-800 nm). nih.govresearchgate.net Therefore, it is not expected to exhibit any significant absorption bands in a standard UV-Vis spectrum. Consequently, as it does not absorb light in this region, it will not be fluorescent.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a salt derivative can be grown, this technique can provide unambiguous information on:

Absolute Configuration: For a chiral molecule, the analysis can determine the absolute stereochemistry at all stereocenters (R/S configuration).

Conformation: It reveals the exact conformation of the fused six- and five-membered rings (e.g., chair, boat, twist-boat) and the orientation of the amine substituent. researchgate.net

Bond Parameters: It provides highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. nih.govmdpi.com

Supramolecular Structure: The analysis details how molecules pack in the crystal lattice and reveals intermolecular interactions, such as hydrogen bonding networks involving the primary amine and the bridgehead nitrogen, which dictate the crystal's architecture. nih.govmdpi.com

Advanced Spectroscopic Analyses (e.g., EELS, Time-Resolved Spectroscopy)

Beyond chiroptical methods, other advanced spectroscopic techniques can provide deeper insights into the electronic structure and dynamics of this compound.

Electron Energy Loss Spectroscopy (EELS): EELS is a technique that measures the energy loss of electrons as they pass through a thin sample. This energy loss is characteristic of the elemental composition and electronic structure of the material. researchgate.net For an organic molecule like this compound, EELS can provide information about the carbon and nitrogen K-edges, revealing details about bonding and hybridization. researchgate.net For instance, the fine structure of the nitrogen K-edge can offer insights into the local chemical environment of the nitrogen atom within the indolizidine ring system.

Time-Resolved Spectroscopy: This set of techniques is used to study the dynamics of excited states in molecules. wikipedia.org While this compound itself does not have a readily accessible chromophore for typical time-resolved absorption or fluorescence studies, its derivatives or interactions with other molecules could be probed. For example, the dynamics of proton transfer or charge transfer involving the amine group could be investigated using pump-probe techniques. These methods provide critical information on reaction mechanisms and the behavior of molecules on very short timescales. wikipedia.org

Illustrative EELS Data:

The following table provides a hypothetical summary of expected core-loss EELS edges for this compound.

| Element | Core-Loss Edge | Approximate Energy Loss (eV) | Information Obtainable |

| Carbon | K-edge | ~284 | C-C and C-N bonding, sp³ hybridization |

| Nitrogen | K-edge | ~401 | C-N bonding environment, oxidation state |

Reactivity Profiles and Mechanistic Studies of Octahydroindolizin 5 Amine

Reactivity of the Primary Amine Moiety in Octahydroindolizin-5-amine

The primary amine group at the 5-position is the principal site of nucleophilic and basic reactivity in this compound. Its chemical behavior is characteristic of acyclic primary amines, though influenced by the steric and electronic properties of the fused ring system.

Nucleophilic Substitution Reactions Involving the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine makes this compound a competent nucleophile, capable of participating in a range of nucleophilic substitution reactions. researchgate.net Similar to other primary amines, it can react with alkyl halides to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. nih.govnih.gov The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. nih.govnih.gov

However, the direct alkylation of primary amines can be difficult to control, often resulting in a mixture of products due to the increasing nucleophilicity of the resulting secondary and tertiary amines. nih.govjbclinpharm.org As soon as the initial substitution occurs, the newly formed secondary amine can compete with the starting primary amine to react with another molecule of the alkyl halide. nih.gov This process can continue, leading to overalkylation. jbclinpharm.orgresearchgate.net

To achieve selective mono-alkylation, alternative strategies such as the Gabriel synthesis can be employed, which utilizes a phthalimide (B116566) anion as an ammonia (B1221849) surrogate to prevent overalkylation. nih.govnih.gov Another approach involves acylation of the amine to form an amide, followed by reduction, which provides a more controlled route to secondary amines. nih.gov

Table 1: Overview of Nucleophilic Substitution Reactions

| Reactant | Product Type | Reaction Conditions | Notes |

|---|---|---|---|

| Alkyl Halide (R-X) | Secondary, Tertiary, Quaternary Amines | Varies | Often leads to a mixture of products due to overalkylation. nih.govjbclinpharm.org |

Addition Reactions of the Amine (e.g., to Carbonyls, Imines)

This compound readily undergoes nucleophilic addition to electrophilic carbon atoms of carbonyl compounds (aldehydes and ketones) and imines. researchgate.net The reaction with aldehydes and ketones results in the formation of an imine (also known as a Schiff base) through a two-step mechanism involving a carbinolamine intermediate.

The initial step is the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a proton transfer and the elimination of a water molecule to yield the final imine product. This reaction is typically acid-catalyzed to facilitate the dehydration step. nih.gov The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture.

Table 2: Mechanism of Imine Formation

| Step | Description | Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Tetrahedral Adduct |

| 2 | Proton transfer from the nitrogen to the oxygen atom. | Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated Carbinolamine |

| 4 | Elimination of water to form an iminium ion. | Iminium Ion |

Oxidation and Reduction Pathways of the Amine

The nitrogen atom in the primary amine of this compound exists in a low oxidation state and can be oxidized by various reagents. Oxidation can lead to a range of products depending on the oxidant and reaction conditions. For instance, oxidation of primary amines can yield nitroso, nitro, or hydroxylamine (B1172632) derivatives. Strong oxidizing agents can lead to the cleavage of the C-N bond. In biological systems, flavoproteins are known to oxidize amines to imines, which are then hydrolyzed.

Conversely, while the primary amine itself is in a reduced state, the term "reduction" in the context of this functional group typically refers to reactions of derivatives. For example, an imine formed from the amine can be reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful tool for forming C-N bonds.

Table 3: Common Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product(s) |

|---|---|---|

| Oxidation | Hydrogen Peroxide, Peroxy acids | Hydroxylamines, Nitroso compounds |

Protonation Equilibria and Basicity Considerations

The parent aromatic compound, indolizine (B1195054), is described as having weakly basic properties. In contrast, the fully saturated octahydroindolizine (B79230) ring system lacks the electron-delocalizing aromaticity of indolizine. The alkyl framework of the saturated ring system acts as an electron-donating group, which increases the electron density on the nitrogen atom of the primary amine, thereby enhancing its basicity compared to aromatic amines. The basicity will be comparable to other cyclic aliphatic amines.

The protonation equilibrium is a fundamental aspect of its chemistry, influencing its solubility in aqueous media and its reactivity as a nucleophile. In acidic conditions, the amine will exist predominantly in its protonated ammonium form, which is not nucleophilic. Therefore, many reactions involving the amine as a nucleophile are carried out under neutral or slightly basic conditions.

Reactivity of the Octahydroindolizine Ring System

The octahydroindolizine core is a saturated bicyclic system. While generally stable, it can participate in specific reactions that involve the cleavage or rearrangement of the ring structure, particularly under forcing conditions or with specific reagents.

Ring-Opening and Ring-Expansion Reactions of the Indolizine Core

Ring-opening and ring-expansion reactions of the indolizidine skeleton, though not common, can be induced under specific circumstances. For instance, bicyclic ammonium salts derived from such systems can undergo ring expansion through thermal decomposition or by the action of strong bases. These reactions often proceed via cleavage of a C-N bond.

In related indole (B1671886) systems, ring-opening can be achieved through reactions with certain aminobenzaldehydes under acidic conditions. Furthermore, base-promoted ring-expansion reactions of indolones have been reported, involving the insertion of alkynoates into the C-N bond to form quinolines. While these examples are not on the octahydroindolizine system itself, they illustrate the potential for the indolizine core to undergo skeletal rearrangements under specific synthetic protocols. Photochemically mediated methods have also been developed for the ring expansion of indoles and pyrroles.

Functionalization of Saturated Rings within the Octahydroindolizine Skeleton

The octahydroindolizine framework, being a saturated bicyclic system, is primarily subject to functionalization through the activation of C-H bonds. The presence of the amine group at the C-5 position is expected to significantly influence the regioselectivity and reactivity of these transformations. Modern synthetic methods offer several plausible routes for introducing new functional groups onto the carbocyclic rings of the scaffold.

Key approaches to functionalization are inspired by reactions developed for other saturated N-heterocycles, such as piperidines. These methods often involve an initial activation step to generate a reactive intermediate, which can then be trapped by a variety of electrophiles or nucleophiles. For the octahydroindolizine skeleton, functionalization can be envisioned at positions alpha to the nitrogen or at other sites on the rings.

Table 1: Potential Functionalization Reactions of the Octahydroindolizine Skeleton

| Reaction Type | Description | Potential Reagents | Expected Outcome | Reference for Analogy |

|---|---|---|---|---|

| C-H Functionalization via Norrish–Yang Type II Reaction | A photochemical reaction involving an α-ketoamide derivative to form α-hydroxy-β-lactams, which can be further functionalized. | α-ketoamide precursors, visible light, Rhodium complexes. | Introduction of functional groups at positions adjacent to the nitrogen. | |

| Pauson–Khand Cycloaddition | A [2+2+1] cyclization involving an alkene and an alkyne, mediated by a cobalt complex, to build new fused rings onto the existing framework. | Dicobalt octacarbonyl, alkynes. | Formation of complex polycyclic structures fused to the indolizidine core. | |

| Intramolecular Imino Diels-Alder Reaction | Formation of the bicyclic system with inherent functionality by reacting a precursor containing a diene and an imine. | Masked diene precursors (e.g., dihydrothiophene dioxide). | Construction of the indolizidine skeleton with substituents at desired positions. |

The amine at C-5 could act as a directing group or may require protection before such transformations are carried out to prevent side reactions. The stereochemistry of the existing ring junctions would also play a crucial role in directing the approach of reagents, potentially leading to highly diastereoselective functionalization.

Rearrangement Reactions of the Octahydroindolizine Framework

Skeletal rearrangements of the octahydroindolizine framework, such as ring expansion or contraction, are plausible under specific conditions, often photochemically or through the formation of strained intermediates. While literature specifically detailing rearrangements of a pre-formed this compound is scarce, studies on related saturated heterocycles provide mechanistic precedents.

Ring Contraction: Photomediated reactions have been shown to induce the ring contraction of piperidines to cyclopentanes. An analogous process for an appropriately derivatized octahydroindolizine could proceed via a Norrish Type II hydrogen atom transfer, leading to a 1,4-diradical, followed by C-N bond fragmentation and subsequent intramolecular cyclization to yield a pyrrolidine-fused cyclopentane (B165970) system.

Ring Expansion: Base-promoted ring-expansion reactions have been observed in related indolone systems, where the insertion of an alkynoate into a C-N bond leads to the formation of a larger quinoline (B57606) ring system. It is conceivable that a suitably activated octahydroindolizine derivative could undergo a similar skeletal reorganization to form a quinolizidine-based structure. Regiodivergent ring expansions, which can yield different constitutional isomers from a single starting material by varying reaction conditions, have also been developed for oxindoles, highlighting the potential for complex skeletal modifications.

It is also noteworthy that rearrangement reactions are fundamental to the synthesis of the octahydroindolizine core itself. For instance, the total synthesis of certain indolizidine alkaloids has been achieved using an amidyl radical cascade followed by a rearrangement reaction.

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

Reaction Kinetics: The rate of reactions involving the amine group, such as N-alkylation or N-acylation, would be dependent on several factors:

Nucleophilicity: The nucleophilicity of the secondary amine at C-5 is influenced by the stereoelectronic environment of the bicyclic system.

Steric Hindrance: The rigid chair/boat-like conformations of the fused rings can create significant steric hindrance around the C-5 amine, affecting the approach of reagents and thus lowering reaction rates compared to simpler cyclic amines.

Solvent Effects: The choice of solvent can influence reaction rates by stabilizing transition states or affecting the solubility of reactants.

Kinetic studies on the substitution reactions of other six-membered nitrogen heterocycles have demonstrated that reactivity is highly dependent on the nature of the leaving group and the position of substitution. For this compound, kinetic analysis would likely involve monitoring the disappearance of reactants or the appearance of products over time using techniques like NMR spectroscopy or chromatography, followed by fitting the data to appropriate rate laws.

Thermodynamic Analysis: The thermodynamic stability of this compound and its derivatives is a key factor in determining reaction feasibility and product distributions. The fused bicyclic structure imparts significant conformational rigidity. Thermodynamic evaluations would focus on:

Ring Strain: The relative stability of different stereoisomers (diastereomers and enantiomers) would be determined by the conformational strain within the fused ring system.

Enthalpy and Entropy of Reaction: For any transformation, the change in enthalpy (ΔH) and entropy (ΔS) would determine the Gibbs free energy change (ΔG) and thus the position of equilibrium. For example, in functionalization reactions, the formation of strong C-C or C-heteroatom bonds would be enthalpically favorable.

Amine Basicity (pKa): The basicity of the amine is a critical thermodynamic parameter, influencing its reactivity in acid-catalyzed reactions and its behavior as a nucleophile.

Thermodynamic data for related amine systems, such as those involved in CO2 capture, are often determined through calorimetric methods and vapor-liquid equilibrium measurements. Similar approaches could be used to parameterize models for this compound.

Table 2: Key Parameters for Kinetic and Thermodynamic Studies

| Parameter | Significance | Method of Determination |

|---|---|---|

| Rate Constant (k) | Quantifies the speed of a chemical reaction. | Spectroscopic monitoring (UV-Vis, NMR), chromatography (HPLC, GC). |

| Activation Energy (Ea) | The minimum energy required to initiate a reaction; related to temperature dependence. | Arrhenius plot (ln(k) vs. 1/T). |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Calorimetry. |

| Entropy of Reaction (ΔS) | The change in disorder or randomness during a reaction. | Calculated from Gibbs free energy and enthalpy. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | ΔG = ΔH - TΔS; measured from equilibrium constant (ΔG = -RTlnKeq). |

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

Determining the precise step-by-step mechanism of reactions involving this compound requires a combination of advanced spectroscopic techniques and computational modeling. These tools allow for the identification of transient intermediates and the characterization of transition states that are crucial for understanding reactivity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of starting materials, products, and stable intermediates. One-dimensional (¹H, ¹³C) and two-dimensional techniques (COSY, HSQC, HMBC, NOESY) are essential for determining connectivity and relative stereochemistry. For mechanistic studies, in-situ NMR monitoring can track the concentration of species over time, providing kinetic data. The determination of stereoisomers can also be achieved using chiral derivatizing agents or chiral solvating agents.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of products and intermediates. Tandem mass spectrometry (MS/MS) can provide structural information by analyzing fragmentation patterns. Techniques like electrospray ionization (ESI-MS) are particularly useful for detecting charged intermediates in a reaction mixture and can be used to monitor reaction progress in real-time. Ion mobility spectrometry-mass spectrometry (IMS-MS) can even distinguish between different conformational structures of a molecule in solution.

Computational Methods: Theoretical calculations are indispensable for mapping out the potential energy surfaces of reactions, providing insights that are often inaccessible through experimentation alone.

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed mechanism can be constructed. This allows for the determination of activation barriers, which can be correlated with experimentally observed reaction rates.

Mechanism Prediction: Computational studies can help distinguish between competing mechanistic pathways (e.g., concerted vs. stepwise reactions). For instance, in the oxidation of N-heterocycles, calculations can identify the most likely site of initial attack and the subsequent reaction steps.

Spectra Simulation: Computational chemistry can also be used to predict NMR chemical shifts and other spectroscopic properties. Comparing these predicted spectra with experimental data can help confirm the structure of an unknown intermediate or product.

By integrating these spectroscopic and computational approaches, a detailed and validated mechanistic picture of the transformations of this compound can be developed, guiding the rational design of new synthetic routes and functional derivatives.

Derivatization and Chemical Modification Strategies for Octahydroindolizin 5 Amine

Amine Derivatization for Analytical Applications

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a crucial step for compounds that lack strong chromophores, fluorophores, or are not readily detectable. Amines, including the secondary amine in octahydroindolizin-5-amine, are often targeted for derivatization to improve their analytical characteristics. nih.govlibretexts.org The primary goals of such derivatization are to enhance detection sensitivity, improve chromatographic separation, and increase the stability of the analyte. nih.gov

Derivatization for chromatographic analysis can be performed either before the sample is introduced into the separation column (pre-column) or after the separation has occurred but before detection (post-column).

Pre-Column Derivatization: This is the more common approach, where the analyte reacts with a derivatizing agent prior to injection into the chromatograph. thermofisher.com This method offers several advantages, including the removal of excess reagent before analysis, which can reduce background noise. For this compound, pre-column derivatization would involve reacting it with a suitable agent in a vial, followed by injection of the resulting product. This technique is highly versatile and allows for a wide choice of reagents and reaction conditions. nih.gov

Post-Column Derivatization: In this method, the derivatizing agent is continuously added to the column effluent. The reaction occurs in a reactor placed between the column and the detector. This approach is advantageous when the derivatives are unstable or when the parent compound has better chromatographic properties than its derivative. However, it requires more complex instrumentation and the reaction must be rapid and complete.

Table 1: Comparison of Pre-Column and Post-Column Derivatization

| Feature | Pre-Column Derivatization | Post-Column Derivatization |

| Timing | Reaction occurs before chromatographic separation. | Reaction occurs after separation, before detection. |

| Advantages | - Excess reagent can be removed.- More flexible reaction conditions (time, temp).- Wide choice of reagents. | - No interference from reagent peaks.- Suitable for unstable derivatives.- Parent compound's chromatography is retained. |

| Disadvantages | - Potential for multiple derivative products.- Derivatives must be stable. | - Requires specialized pumping equipment.- Reaction must be fast and complete.- Potential for band broadening. |

| Applicability | Widely used for HPLC and GC. | Primarily used in HPLC and Ion Chromatography. |

To enhance the detectability of this compound, particularly for UV-Vis or fluorescence detectors, a chromophoric (light-absorbing) or fluorophoric (fluorescent) tag can be attached to the secondary amine. libretexts.orgthermofisher.com

Fluorescent Tagging: This method offers exceptional sensitivity. Reagents like Dansyl Chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react readily with secondary amines to produce highly fluorescent derivatives. nih.govnih.gov

Dansyl Chloride (DNS-Cl) reacts with the secondary amine of this compound under basic conditions to yield a stable, fluorescent N-dansyl sulfonamide derivative.

9-fluorenylmethyl chloroformate (FMOC-Cl) reacts to form a fluorescent N-FMOC carbamate (B1207046) derivative.

Chromophoric Tagging: For standard UV-Vis detection, a chromophore can be introduced. Reagents such as benzoyl chloride can be used to introduce a benzoyl group, which has strong UV absorbance. nih.gov

Table 2: Common Tagging Reagents for Secondary Amines

| Reagent | Abbreviation | Type of Tag | Resulting Derivative | Key Features |

| Dansyl Chloride | DNS-Cl | Fluorescent | Sulfonamide | High fluorescence, stable derivative. nih.gov |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Fluorescent | Carbamate | Rapid reaction, high sensitivity. nih.govthermofisher.com |

| Benzoyl Chloride | - | Chromophoric | Amide | Strong UV absorbance, stable derivative. nih.gov |

| o-Phthalaldehyde | OPA | Fluorescent | Isoindole | Reacts with primary amines; requires an additional step for secondary amines. libretexts.org |

Introduction of Diverse Functionalities via Amine Reactions

The secondary amine of this compound is a nucleophilic center that can readily participate in various chemical reactions. This allows for the introduction of a wide range of functional groups, enabling the synthesis of new chemical entities for various research applications, including the development of alkaloid-based libraries. nih.gov

Acylation: This reaction involves the treatment of this compound with an acylating agent, such as an acyl halide or an acid anhydride, typically in the presence of a base. youtube.comyoutube.com The reaction results in the formation of a stable amide. For instance, reacting this compound with acetyl chloride would yield N-acetyl-octahydroindolizin-5-amine. This transformation can be used as a protecting group strategy or to modify the biological properties of the parent molecule. nih.govyoutube.com

Sulfonylation: In a similar fashion, reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. Sulfonamides are generally very stable chemical groups and are featured in a wide range of biologically active compounds.

Alkylation: The nitrogen atom of this compound can be alkylated by reaction with alkyl halides to form a tertiary amine. However, direct alkylation can sometimes lead to overalkylation and the formation of quaternary ammonium (B1175870) salts.

Reductive Amination (Reductive Alkylation): A more controlled and widely used method for N-alkylation is reductive amination. rsc.org In this strategy, this compound (a secondary amine) is reacted with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.gov This one-pot procedure is highly efficient for creating a diverse range of tertiary amines. For example, reaction with acetone (B3395972) followed by reduction would yield an N-isopropyl derivative. organic-chemistry.org

The reaction of an amine with a carbonyl compound (aldehyde or ketone) is dependent on the nature of the amine.

Imine Formation: Primary amines (R-NH₂) react with aldehydes or ketones to form imines (Schiff bases), which contain a carbon-nitrogen double bond (C=N). masterorganicchemistry.comopenstax.orglibretexts.org

Enamine Formation: Secondary amines (R₂NH), such as this compound, react with enolizable aldehydes or ketones under acid catalysis to form enamines. libretexts.org An enamine is characterized by an amino group attached to a carbon-carbon double bond (C=C-N). The reaction proceeds through an initial addition to form a carbinolamine, followed by the formation of an iminium ion. Since there is no proton on the nitrogen to eliminate, a proton is removed from an adjacent carbon atom to form the C=C double bond of the enamine. openstax.org

This reaction is a powerful tool in organic synthesis as enamines are excellent nucleophiles and can be used in various carbon-carbon bond-forming reactions.

Table 3: Summary of Chemical Modifications of the Amine Group

| Reaction Type | Reagent Class | Intermediate (if any) | Product Functional Group |

| Acylation | Acyl Halide / Anhydride | - | Amide |

| Sulfonylation | Sulfonyl Chloride | - | Sulfonamide |

| Reductive Amination | Aldehyde / Ketone + Reducing Agent | Iminium Ion | Tertiary Amine |

| Enamine Formation | Aldehyde / Ketone | Iminium Ion | Enamine |

Construction of Complex Architectures from this compound

The bifunctional nature of this compound, possessing a reactive secondary amine on a rigid bicyclic scaffold, presents a unique opportunity for its use as a monomeric unit in the construction of larger, more complex molecular architectures. The strategic derivatization of the amine moiety allows for the formation of oligomeric and polymeric structures, as well as conjugation to biological macromolecules.

Oligomerization and Polymerization via Amine Linkages

The secondary amine of this compound serves as a key functional handle for polymerization reactions. The formation of amide bonds is a common and robust strategy for creating linear polymers. This can be achieved through polycondensation reactions with difunctional acylating agents. For instance, reaction with a dicarboxylic acid, or its more reactive derivatives like diacyl chlorides or dianhydrides, would lead to the formation of a polyamide chain, with the octahydroindolizine (B79230) scaffold incorporated into the polymer backbone.

Another approach involves ring-opening polymerization. While this compound itself is not a strained ring system that would readily undergo polymerization, it can act as an initiator for the polymerization of other monomers. For example, the secondary amine can initiate the ring-opening polymerization of lactones or lactams, resulting in polymers with an this compound terminus.

The table below summarizes potential polymerization strategies involving this compound.

| Polymerization Strategy | Co-monomer/Initiator | Resulting Linkage | Potential Polymer Architecture |

| Polycondensation | Dicarboxylic acids/derivatives | Amide | Linear Polyamide |

| Polyaddition | Diisocyanates | Urea | Polyurea |

| Ring-Opening Polymerization | Lactones (e.g., caprolactone) | Ester (initiator) | Polyester with terminal this compound |

| Ring-Opening Polymerization | Lactams (e.g., caprolactam) | Amide (initiator) | Polyamide with terminal this compound |

It is important to note that the reactivity of the secondary amine in this compound may be influenced by the steric hindrance imposed by the bicyclic ring system. Optimization of reaction conditions, such as temperature, catalyst, and solvent, would be crucial for achieving high molecular weight polymers.

Bioconjugation Strategies Utilizing the Amine Moiety

The amine group of this compound is a prime target for bioconjugation, enabling the linkage of this heterocyclic scaffold to biomolecules such as peptides, proteins, and nucleic acids. This opens up avenues for the development of novel probes, diagnostics, and therapeutic agents.

A prevalent method for bioconjugation is the formation of a stable amide bond between the amine of this compound and a carboxylic acid on the biomolecule. This reaction is typically facilitated by peptide coupling reagents. A variety of such reagents are available, each with its own advantages in terms of efficiency and minimizing side reactions. For coupling with secondary amines, reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) have shown effectiveness. peptide.com

Another common bioconjugation strategy involves the reaction of the amine with N-hydroxysuccinimide (NHS) esters. Many commercially available crosslinkers and labeling reagents feature an NHS ester group, which reacts with primary and secondary amines to form a stable amide bond. This allows for the straightforward attachment of fluorophores, biotin (B1667282), or other reporter molecules to the octahydroindolizine scaffold.

The table below outlines some common bioconjugation strategies applicable to this compound.

| Bioconjugation Reagent/Method | Functional Group on Biomolecule | Resulting Linkage | Key Features |

| Peptide Coupling Reagents (e.g., PyAOP, TOTU) | Carboxylic Acid | Amide | High efficiency, suitable for secondary amines. peptide.com |

| N-Hydroxysuccinimide (NHS) Esters | Amine (via crosslinker) | Amide | Widely available reagents, stable linkage. |

| Isothiocyanates | Amine (on biomolecule) | Thiourea | Stable linkage, common for labeling. |

| Aldehydes/Ketones (via reductive amination) | Amine (on biomolecule) | Secondary Amine | Forms a stable C-N bond. |

Stereochemical Implications of Derivatization on the Octahydroindolizine Scaffold

The stereochemistry at C-5 is crucial in determining the orientation of the substituent. The octahydroindolizine ring system can exist in different conformations, and the introduction of a substituent at C-5 will favor the conformation that minimizes steric interactions. For instance, an equatorial orientation of the substituent is generally preferred over an axial one to reduce 1,3-diaxial interactions.

Furthermore, the nature of the substituent introduced at the 5-amino position can influence the relative stereochemistry of other substituents on the ring during synthetic manipulations. In the synthesis of 5-substituted indolizidines, the stereochemistry at C-5 can direct the approach of reagents to other parts of the molecule, leading to diastereoselective transformations. beilstein-journals.orgbeilstein-journals.org For example, in the synthesis of certain indolizidine alkaloids, the stereochemistry at C-5 dictates the facial selectivity of subsequent reduction or alkylation steps. rsc.org

The conformational analysis of 5-substituted indolizidines is therefore critical for understanding their biological activity and for the rational design of new derivatives. The stereochemical outcome of derivatization at the 5-position will ultimately depend on the reaction conditions, the nature of the reagents, and the inherent conformational preferences of the octahydroindolizine ring system.

Theoretical and Computational Chemistry of Octahydroindolizin 5 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like Octahydroindolizin-5-amine. These calculations provide a detailed picture of the molecule's geometry, stability, and electronic characteristics.

The three-dimensional structure of the octahydroindolizine (B79230) core is not rigid; it can exist in several conformations. Geometry optimization and conformational analysis are computational procedures used to identify the most stable three-dimensional arrangements of a molecule. For the indolizidine scaffold, these studies typically focus on the various possible ring conformations.

Computational studies on substituted indolizidines, such as indolizidine (-)-235B′, have been performed using DFT methods like B3LYP with various basis sets (e.g., 6-31+G(d), 6-311++G(d,p)). nih.gov These analyses identify the most stable conformers by calculating their relative Gibbs free energies. Typically, four stable conformations are identified for the bicyclic ring system: two chair conformations and two boat conformations. nih.gov For the deprotonated state of indolizidine (-)-235B′, the chair conformation denoted as 'A' was consistently found to be the most stable, whether in the gas phase or in solution (chloroform or aqueous). nih.gov The other conformers were calculated to be significantly higher in energy, indicating that the 'A' conformer is the dominant one under normal conditions. nih.gov

Table 1: Calculated Relative Free Energies of Indolizidine (-)-235B′ Conformers Data derived from studies on a substituted indolizidine scaffold. nih.gov

| Conformer | Conformation Type | Relative Free Energy (kcal/mol) in Gas Phase | Relative Free Energy (kcal/mol) in Aqueous Solution |

|---|---|---|---|

| A | Chair | 0.00 | 0.00 |

| B | Chair | ~6.3 | ~6.4 |

| C | Boat | ~11.0 | ~10.5 |

| D | Boat | ~11.9 | ~11.4 |

The electronic structure of a molecule is described by its molecular orbitals. The most important of these for understanding chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

While specific FMO calculations for this compound are not widely published, DFT studies on related nitrogen-containing heterocyclic compounds provide a framework for understanding its properties. nih.gov For a molecule like this compound, the HOMO is expected to have significant electron density localized on the nitrogen atoms, particularly the amine group, due to the presence of lone pair electrons. The LUMO would likely be distributed across the C-N and C-C antibonding orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. These calculations are fundamental for predicting how the molecule will behave in chemical reactions. wikipedia.org

Table 2: Representative Frontier Molecular Orbital Energies and Their Implications Conceptual data based on typical DFT calculations for nitrogen heterocycles.

| Parameter | Typical Energy Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.0 to -5.0 | Indicates electron-donating capability. Higher energy suggests stronger nucleophilicity. |

| ELUMO | -1.0 to 0.5 | Indicates electron-accepting capability. Lower energy suggests stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.0 | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Vibrational frequency analysis is a computational method that predicts a molecule's infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. chemistry.kz This is an invaluable tool for interpreting experimental spectra and confirming the structure of a synthesized compound. americanpharmaceuticalreview.com The absence of imaginary frequencies in the calculation confirms that the optimized geometry represents a true energy minimum.

For the octahydroindolizine skeleton, key vibrational modes would include C-H stretching, C-N stretching, C-C stretching, and various bending modes (scissoring, wagging, twisting). The presence of the primary amine group in this compound would introduce characteristic N-H stretching frequencies, typically observed in the 3300-3500 cm⁻¹ region of an IR spectrum, as well as N-H bending modes. niscpr.res.in Comparing the calculated frequencies (often scaled by a factor to correct for approximations) with an experimental spectrum helps to assign the observed peaks to specific molecular motions. mdpi.com

Table 3: Predicted Vibrational Frequencies for a Representative Octahydroindolizine Structure Illustrative data based on typical DFT/B3LYP/6-31G(d) calculations for related structures.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amine) | 3450 - 3300 | Stretching of the amine N-H bonds. |

| C-H Stretch | 3000 - 2850 | Stretching of the C-H bonds in the ring system. |

| N-H Bend (Amine) | 1650 - 1580 | Bending motion of the H-N-H angle. |

| C-N Stretch | 1250 - 1020 | Stretching of the carbon-nitrogen bonds within the ring. |

| C-C Stretch | 1200 - 800 | Stretching of the carbon-carbon bonds of the bicyclic frame. |

Molecular Docking and Ligand-Receptor Interaction Modeling of Scaffold Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used to understand how molecules like indolizidine alkaloids might interact with biological targets. Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions to estimate the binding affinity. nih.gov

Analogs of the indolizidine scaffold have been the subject of numerous docking studies to explore their interactions with various receptors. For instance, indolizidine analogs have been virtually screened against nicotinic acetylcholine (B1216132) receptors (nAChRs) to identify potential antagonists. nih.gov These studies revealed that the compounds with the most favorable docking energies, often in the range of -8.0 to -9.0 kcal/mol, were considered top candidates for further analysis. nih.gov Similarly, indolizine (B1195054) derivatives have been docked into the active sites of cyclooxygenase-2 (COX-2) and tau protein, a target relevant to Alzheimer's disease. nih.govmdpi.com Such studies help identify key amino acid residues in the receptor's binding pocket that are crucial for ligand recognition and binding, providing a rational basis for designing more potent and selective analogs.

Table 4: Summary of Molecular Docking Studies for Indolizidine/Indolizine Analogs

| Scaffold Analog | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interactions Observed | Reference |

|---|---|---|---|---|

| Indolizidine (-)-237D Analogs | α6β2 nAChR | -8.44 ± 0.13 | Hydrophobic interactions, Hydrogen bonds | nih.gov |

| Indolizine Derivatives | Tau Protein | Not specified | High fitting scores within the binding site | nih.gov |

| Pyrrolizine/Indolizine-Ibuprofen Hybrids | COX-2 | -10.70 to -12.56 | Hydrogen bonds, Hydrophobic interactions | mdpi.com |

Reaction Pathway Calculations and Transition State Analysis for this compound

Computational chemistry can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.

The synthesis of the indolizidine core often involves complex multi-step reactions, such as cycloadditions. researchgate.net For example, the synthesis of substituted indolizines can be achieved through a 1,3-dipolar cycloaddition reaction. DFT calculations can be employed to study the reactivity and selectivity of such reactions. researchgate.net By locating the transition states for different possible reaction pathways (e.g., those leading to different regioisomers), chemists can understand and predict the experimental outcome. Computational studies on the cycloaddition for forming indolizines have shown that the reaction proceeds via an asynchronous concerted pathway, and the observed regioselectivity can be explained by analyzing the frontier molecular orbitals of the reactants. researchgate.net Such analyses are invaluable for optimizing reaction conditions and developing new synthetic strategies for compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Scaffold Design

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are statistical methods used to create predictive models that correlate the chemical structure of compounds with their properties. researchgate.net While QSAR focuses on biological activity, QSPR models aim to predict physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability, without directly predicting biological function. nih.gov

For the design of new analogs based on the this compound scaffold, QSPR models can be highly beneficial. The process involves several steps:

Data Set Selection: A series of indolizidine derivatives with known experimental property values is compiled.

Descriptor Calculation: For each molecule, a large number of numerical "molecular descriptors" are calculated. These descriptors encode structural, electronic, or physicochemical features of the molecules.

Model Building: Statistical techniques, such as partial least squares (PLS) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds. nih.gov

These models can then be used to predict the properties of novel, yet-to-be-synthesized this compound derivatives, allowing chemists to prioritize the synthesis of compounds with the most promising physicochemical profiles.

Table 5: Common Molecular Descriptors Used in QSPR Studies

| Descriptor Class | Example Descriptors | Property Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and hydrophobicity |

Advanced Simulation Techniques (e.g., Molecular Dynamics, DFT-MD) for Dynamic Behavior

To comprehend the dynamic nature of this compound at an atomic level, advanced computational simulation techniques such as classical Molecular Dynamics (MD) and Density Functional Theory-based Molecular Dynamics (DFT-MD) are indispensable. These methods provide insights into the conformational landscape, flexibility, and vibrational dynamics of the molecule, which are crucial for understanding its chemical behavior and potential interactions.

Molecular Dynamics (MD) Simulations

Classical MD simulations model the time-dependent behavior of a molecular system by solving Newton's equations of motion for each atom. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions. For a molecule like this compound, a well-parameterized force field such as CHARMM General Force Field (CGenFF) or General Amber Force Field (GAFF) would be appropriate. nih.gov

MD simulations can elucidate several dynamic properties of this compound:

Conformational Analysis: The indolizidine core can adopt various conformations, primarily differing in the pucker of the five- and six-membered rings. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is critical as the conformation can significantly influence the molecule's reactivity and biological activity.

Ring Inversion and Flexibility: The bicyclic system is not rigid. nih.gov MD simulations can track the puckering coordinates of both rings over time to characterize the frequency and pathways of conformational transitions, such as the chair-boat flips of the six-membered ring.

Amine Group Dynamics: The orientation and inversion of the amine group at the C5 position can be monitored. The simulation can reveal the rotational freedom of the C-N bond and the dynamics of the lone pair, which are important for its role as a hydrogen bond donor or acceptor.

Solvation Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, the dynamic influence of the solvent on the conformational preferences and hydrogen bonding patterns of this compound can be investigated.

Hypothetical MD Simulation Parameters

The following table illustrates a typical set of parameters for an MD simulation of this compound in a water solvent environment.

| Parameter | Value | Purpose |

| Force Field | GAFF (General Amber Force Field) | Describes the interatomic potentials for the molecule. |

| Solvent Model | TIP3P Water | Represents the aqueous solvent environment. |

| System Size (Box) | 50 Å x 50 Å x 50 Å cubic | Defines the periodic boundary conditions for the simulation. |

| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate room temperature. |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman) for NPT ensemble. |

| Simulation Time | 200 ns | Duration of the simulation to ensure adequate sampling of conformational space. |

| Time Step | 2 fs | Integration time step for solving Newton's equations of motion. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates conditions that most closely resemble experimental lab conditions. labxing.com |

Illustrative MD Simulation Results